Cy5.5 dbco

Vue d'ensemble

Description

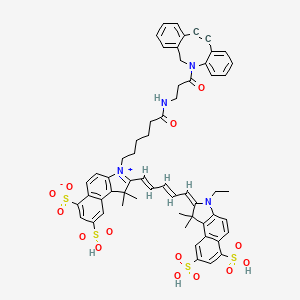

Cy5.5 dibenzocyclooctyne is a near-infrared fluorescent dye that is widely used in bioorthogonal chemistry. It is an azide-reactive probe that allows for the imaging of azide-tagged biomolecules through a copper-free “click reaction”. This reaction forms a stable triazole without the need for a copper catalyst or elevated temperatures, making it ideal for detecting azide-tagged biomolecules under mild conditions .

Mécanisme D'action

Target of Action

Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .

Mode of Action

The DBCO moiety in this compound reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .

Pharmacokinetics

The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.

Analyse Biochimique

Biochemical Properties

The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .

Cellular Effects

This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .

Molecular Mechanism

The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Temporal Effects in Laboratory Settings

The stability of this compound allows for its use over extended periods in laboratory settings

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .

Metabolic Pathways

Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

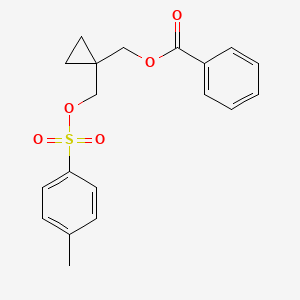

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 dibenzocyclooctyne involves the conjugation of the Cy5.5 fluorophore with a dibenzocyclooctyne moiety. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90% .

Industrial Production Methods

Industrial production of Cy5.5 dibenzocyclooctyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and shelf life .

Analyse Des Réactions Chimiques

Types of Reactions

Cy5.5 dibenzocyclooctyne primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .

Common Reagents and Conditions

The most common reagent used with Cy5.5 dibenzocyclooctyne is an azide-functionalized compound. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments, making it suitable for biological applications .

Major Products Formed

The major product formed from the reaction of Cy5.5 dibenzocyclooctyne with azides is a stable triazole. This product is highly stable and can be used for various imaging and labeling applications .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar Compounds

Alexa Fluor 680: Another near-infrared dye used for similar applications but requires a copper catalyst for the click reaction.

DyLight 680: Similar to Cy5.5 dibenzocyclooctyne but may have different spectral properties and stability.

IRDye 680: Another alternative with similar applications but different chemical properties.

Uniqueness

Cy5.5 dibenzocyclooctyne stands out due to its ability to undergo copper-free click reactions, making it safer and more suitable for live-cell imaging and other biological applications. Its high photostability and minimal autofluorescence also make it a preferred choice for many researchers .

Propriétés

IUPAC Name |

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGNBPOXZSARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H58N4O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

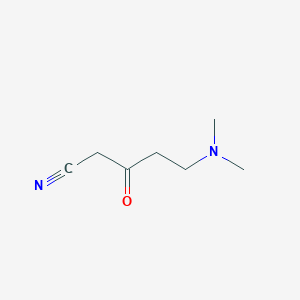

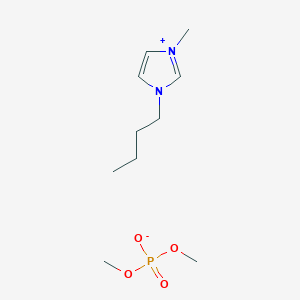

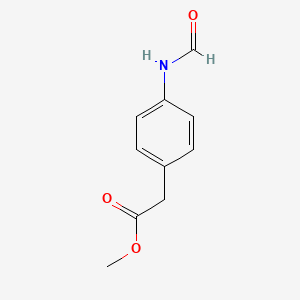

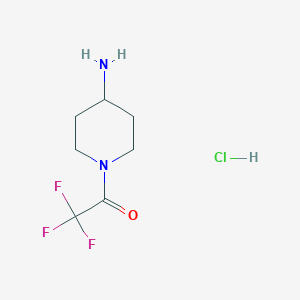

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)